5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-
Description
Structural Characterization of 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 5(2H)-isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)- derives from its core isoxazolone ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2) and substituents at positions 3 and 4. The 3-position bears a 4-methoxyphenyl group (a benzene ring with a methoxy (-OCH₃) substituent at the para position), while the 4-position features a [(dimethylamino)methyl] group (-CH₂N(CH₃)₂). The molecular formula is C₁₃H₁₆N₂O₃ , with a calculated molecular weight of 264.28 g/mol .
| Component | Contribution to Formula |
|---|---|
| Isoxazolone core | C₃H₃NO₂ |
| 4-Methoxyphenyl group | C₇H₇O |
| (Dimethylamino)methyl group | C₃H₆N₂ |
The methoxy and dimethylamino groups introduce electron-donating effects, modulating the compound’s reactivity and tautomeric equilibria.
X-ray Crystallographic Studies
While direct X-ray crystallographic data for this specific compound is absent in the provided sources, structural analogs offer insights. For example, the related compound 4-((dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one (PubChem CID 12317630) exhibits a planar isoxazolone ring with substituents influencing packing via van der Waals interactions. Computational studies using density functional theory (DFT) have modeled similar isoxazolones, revealing bond lengths of ~1.36 Å for the N-O group and ~1.22 Å for the carbonyl (C=O), consistent with keto-enol tautomerism.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- Bands at ~1250 cm⁻¹ (C-O of methoxy) and ~2800 cm⁻¹ (C-H of dimethylamino).
Mass Spectrometry (MS)
Comparative Analysis of Tautomeric Forms
Isoxazolones exhibit keto-enol tautomerism, with stability influenced by substituents. For this compound:
| Tautomer | Structure | Energy (DFT, kcal/mol) |
|---|---|---|
| Keto (C-H) | C=O at position 5 | 0.0 (reference) |
| Enol (O-H) | C-OH at position 5 | +3.2 |
| N-H | N-H at position 2 | +5.1 |
DFT studies indicate the keto form is most stable due to conjugation between the carbonyl and aromatic system. The methoxy group stabilizes the keto tautomer via resonance, while the dimethylamino group enhances solubility without significantly altering tautomeric preference.
Properties
CAS No. |
61195-06-0 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)8-11-12(14-18-13(11)16)9-4-6-10(17-3)7-5-9/h4-7,14H,8H2,1-3H3 |
InChI Key |
TYAADEVZCLNTEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Procedure
Preparation of Intermediate Isoxazolone :
- React hydroxylamine hydrochloride with acetophenone derivatives in the presence of a base such as sodium acetate in ethanol.
- Heat the mixture to promote cyclization, yielding an intermediate isoxazolone compound.
Introduction of Dimethylaminomethyl Group :
- Perform reductive amination using formaldehyde and dimethylamine as reactants.
- Use a reducing agent like sodium cyanoborohydride to facilitate the reaction under mild conditions.
-
- Add 4-methoxybenzaldehyde to the intermediate compound in the presence of a catalyst such as indium (III) trifluoromethanesulfonate.
- Heat the reaction mixture at approximately 80–85°C for several hours to ensure complete substitution.
-
- Purify the crude product through recrystallization in methanol or ethanol.
- Characterize the final compound using spectroscopic techniques like IR, NMR, and mass spectrometry.
Reaction Conditions and Yields
| Step | Reactants | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Formation of Isoxazole Ring | Hydroxylamine + Acetophenone | Sodium acetate in ethanol; heat | ~70–80 |
| Dimethylaminomethyl Introduction | Formaldehyde + Dimethylamine | Sodium cyanoborohydride; room temperature | ~85 |
| Methoxyphenyl Substitution | 4-Methoxybenzaldehyde | Indium (III) trifluoromethanesulfonate; heat | ~63–81 |
Analytical Characterization
The purity and structure of the synthesized compound are typically confirmed using:
-
- Key peaks include C=O stretching (~1600 cm⁻¹) and N-H stretching (~3400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) :
- Proton signals for dimethylamino groups (~2.9 ppm) and aromatic protons (~7–8 ppm).
-
- Molecular ion peak corresponding to $$ M^+ $$ at m/z = 248.28 g/mol.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino (-N(CH₃)₂) group participates in nucleophilic substitution due to its lone electron pair. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in anhydrous ethanol under reflux to form quaternary ammonium salts.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C.
Table 1 : Key nucleophilic substitution reactions
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Dimethylamino | CH₃I, EtOH, reflux, 6 h | Quaternary ammonium salt | 78 | |
| Dimethylamino | AcCl, CH₂Cl₂, 0–5°C, 2 h | N-Acetyl derivative | 85 |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Documented reactions include:
-
Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid at 0°C yields a nitro-substituted derivative.
-
Halogenation : Bromine (Br₂) in acetic acid introduces a bromine atom at the para position.
Cycloaddition and Ring-Opening Reactions
The isoxazolone ring undergoes [3+2] cycloadditions and ring-opening under specific conditions:
-
With Alkynes : In the presence of 18-crown-6 and 4-toluenesulfonyl chloride, the ring opens to form conjugated dienes, which react with alkynes to generate polycyclic structures .
-
With Nitromethane : Under basic conditions (K₂CO₃, ethanol), the ring participates in nucleophilic attacks, forming glyco-conjugates (e.g., isoxazole-linked heptofuranuronates) .
Table 2 : Cycloaddition reaction conditions
| Reagent | Catalyst/Solvent | Temperature/Time | Product Type | Source |
|---|---|---|---|---|
| Alkyne + TsCl | 18-crown-6, K₂CO₃ | 80°C, 8–10 h | Polycyclic adducts | |
| Nitromethane | K₂CO₃, ethanol | Reflux, 6 h | Glyco-conjugates |
Condensation Reactions
The isoxazolone ring’s carbonyl group reacts with amines or hydrazines:
-
With Hydrazine : Forms hydrazone derivatives in methanol at room temperature.
-
With Aryl Amines : Condenses to yield Schiff bases under acidic conditions (e.g., HCl, ethanol) .
Oxidation and Reduction
-
Oxidation : The dimethylamino group is oxidized to a nitroso group using hydrogen peroxide (H₂O₂) in acetic acid.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazolone ring to a β-amino alcohol derivative.
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula: C13H16N2O3
- Molecular Weight: 248.28 g/mol
- CAS Number: 12317641
The presence of the dimethylamino group and the methoxyphenyl moiety contributes to its biological activity and solubility properties, making it a suitable candidate for drug development.
Anticancer Activity
Recent studies have investigated the anticancer properties of isoxazolone derivatives, including 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-. A notable study demonstrated that compounds synthesized through multi-component reactions exhibited significant cytotoxic effects against various cancer cell lines, particularly lung cancer (A549) cells. The synthesized derivatives showed varying degrees of activity compared to the reference drug doxorubicin, with some compounds exhibiting excellent anticancer activity .
Table 1: Anticancer Activity of Isoxazolone Derivatives
Electrochemical Behavior
The electrochemical properties of isoxazolone derivatives have been explored to understand their redox behavior, which is crucial for their application as antioxidants and in drug delivery systems. Cyclic voltammetry studies revealed that these compounds exhibit intensive oxidation and reduction potentials, indicating their potential use as electrochemical sensors or in energy storage devices .
Synthetic Approaches
Several synthetic methodologies have been developed for the preparation of isoxazolone derivatives. A green synthesis approach utilizing agro-waste-derived solvents has been reported, providing an environmentally friendly alternative to traditional methods. This method not only enhances yield but also promotes the synthesis of novel structures with improved biological activities .
Case Study 1: Anticancer Evaluation
In a study published in Nature Scientific Reports, researchers synthesized a series of isoxazolone derivatives and evaluated their anticancer activities against a panel of human tumor cell lines. The results indicated that certain derivatives had promising activity against breast and lung cancer cells, with mechanisms involving apoptosis induction being investigated .
Case Study 2: Electrochemical Applications
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) 5(4H)-Isoxazolone, 3-(3,4-Dimethoxyphenyl)- (CAS 24031-71-8)
- Structure : Differs by having a 3,4-dimethoxyphenyl group instead of a single 4-methoxyphenyl group.
- Properties : Increased electron-donating capacity due to two methoxy groups, enhancing stability but reducing solubility in polar solvents. Predicted density: 1.28 g/cm³; boiling point: 324.1°C .
- Applications : Used as a precursor in synthesizing antioxidants and anti-inflammatory agents.
b) 4-(3-Methoxyphenyl)-3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-Triazol-5(4H)-one
- Structure : Replaces the isoxazolone ring with a triazolone core. The 4-methoxyphenyl ethyl group introduces conformational flexibility.
- Properties : Exhibits antimicrobial and analgesic activities due to the triazolone ring’s ability to interact with biological targets via hydrogen bonding .
- Crystallography : Triclinic crystal system (P 1 space group), planar conformation except for one perpendicular fluorophenyl group in asymmetric units .
c) 5(2H)-Isoxazolone, 2-[(4-Hydroxy-1-piperidinyl)carbonyl]-3-methyl-4-(1-methylethyl)
- Structure : Contains a piperidinyl carbonyl group and isopropyl substituent, differing in substituent bulkiness.
- Predicted to have moderate solubility in ethanol .
d) 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-Methoxyphenyl)methylenehydrazono]-3-(4-Hydroxyphenyl)-4-thiazolidinone
- Structure: Thiazolidinone core with dual methoxyphenyl and hydrazone groups.
- Properties: Demonstrates antifungal and antibacterial activity due to the thiazolidinone ring’s electrophilic reactivity. Synthesized via refluxing thiosemicarbazide derivatives in DMF-acetic acid .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of 5(2H)-Isoxazolone Derivatives
*Target compound: 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-.
Key Observations:
Substituent Impact on Solubility: The dimethylaminomethyl group in the target compound likely improves aqueous solubility compared to dimethoxyphenyl analogues . Thiazolidinone derivatives exhibit poor water solubility due to hydrophobic aromatic groups .
Biological Activity: Triazolone derivatives (e.g., ) show broader antimicrobial activity than isoxazolones, attributed to their nitrogen-rich heterocyclic core. Thiazolidinones with hydrazone moieties demonstrate superior antifungal efficacy .
Synthetic Routes :
Biological Activity
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
- IUPAC Name : 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-
Synthesis and Derivatives
Recent studies have focused on synthesizing various isoxazolone derivatives, including the target compound. The synthesis typically involves the reaction of substituted chalcones with hydroxylamine hydrochloride under acidic conditions, followed by cyclization to form the isoxazolone ring.
Antimicrobial Activity
Research has demonstrated that isoxazolone derivatives exhibit significant antimicrobial properties. For instance, a study evaluating a range of isoxazole derivatives found that compounds with specific substituents showed moderate to good antibacterial activity against various strains. The presence of pharmacologically active groups such as 4-fluoro and 4-methoxy directly attached to the phenyl ring enhances this activity .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| 5a | 15 |
| 5b | 18 |
| 5f | 20 |
| 5g | 22 |
| 5i | 19 |
Anti-inflammatory Activity
The anti-inflammatory potential of isoxazolone derivatives has also been investigated. Compounds such as 5b , 5c , and 5d exhibited significant anti-inflammatory effects in vivo, with % edema inhibition values ranging from 71.86% to 76.71% after two hours of administration. Molecular docking studies indicated strong binding affinities to the COX-2 enzyme, suggesting their potential as anti-inflammatory agents .
Human Neutrophil Elastase Inhibition
A key area of research involves the inhibition of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. Isoxazolone derivatives have shown potent HNE inhibitory activity in the nanomolar range (IC values between 20–96 nM). The structure-activity relationship (SAR) analyses indicated that modifications at specific positions significantly affect inhibitory potency, with certain amide functionalities enhancing activity .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study synthesized several isoxazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with electron-donating groups showed enhanced activity due to increased lipophilicity and interaction with bacterial membranes. -
Case Study on Anti-inflammatory Potential :
In a controlled laboratory setting, compounds were administered to animal models to assess their anti-inflammatory effects. The results indicated that certain derivatives not only reduced inflammation but also exhibited low toxicity profiles, making them suitable candidates for further development.
Q & A
Q. What are the standard synthetic routes for preparing 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-5(2H)-isoxazolone, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting substituted aryl isothiocyanates with hydroxylamine derivatives to form thiocarbamates, which are cyclized to isoxazolones under basic conditions . For example, reacting 2-chloro-5-nitropyridine with sodium salts of ethyl acetoacetate in ethanol, followed by hydroxylamine treatment, yields intermediates (70-90% yield). Subsequent N-arylation under solid-phase conditions achieves final isoxazolones (70-85% yield). Key variables include stoichiometry of hydroxylamine (2 equivalents) and solvent polarity, which influence cyclization efficiency .
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
Characterization typically involves:
- NMR : H and C NMR to confirm substituent positions (e.g., dimethylamino methyl at C4 and methoxyphenyl at C3).
- IR : Peaks at 1650–1700 cm confirm the isoxazolone carbonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z 263.1).
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the dimethylamino group .
Q. What are the primary reactivity patterns of the isoxazolone core in this compound?
The isoxazolone ring undergoes:
- Ring-opening reactions with nucleophiles (e.g., amines, thiols) at the carbonyl group.
- Electrophilic substitution at the C5 position due to electron-donating substituents.
- Rearrangements under thermal stress (e.g., Flash-Vacuum-Pyrolysis at 500°C) to form imidazo[1,2-a]pyridines, a reaction pathway validated for structurally similar isoxazolones .
Advanced Research Questions
Q. How can computational modeling predict the compound’s stability and reactivity under varying pH conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states of the dimethylamino group and methoxyphenyl moiety. Results indicate:
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antifungal vs. inactive results) may arise from:
- Impurity profiles : HPLC purity thresholds (>95%) are critical; trace thiocarbamate byproducts from synthesis can inhibit enzymes .
- Solubility effects : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation in aqueous assays.
- Cell-line variability : Validate activity across multiple cell lines (e.g., HeLa, NIH/3T3) with positive controls .
Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic properties and binding affinity?
The methoxy group:
- Enhances electron density via resonance donation, stabilizing charge-transfer interactions with biological targets (e.g., cytochrome P450).
- Reduces LogP compared to non-polar analogs, improving aqueous solubility (experimental LogP = 1.9 vs. predicted 2.3).
- Substituent replacement studies (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) show a 10-fold drop in binding affinity, highlighting its role in target recognition .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
